N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H13N2S·2HCl. It is known for its diverse biological activities and is used in various scientific research applications. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 2-Phenyl-1,3-thiazole-5-carbaldehyde
- Thiazole derivatives with various substitutions at the C-2 and C-5 positions
Uniqueness
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQDUMVCMZTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716628 |
Source
|
Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921124-39-2 |
Source
|
Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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